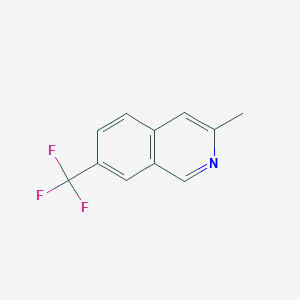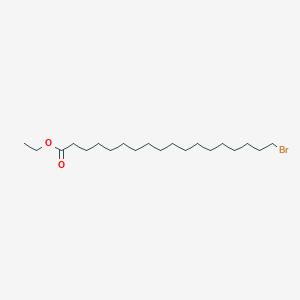
Ethyl 18-bromooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 18-bromooctadecanoate is an organic compound with the molecular formula C20H39BrO2. It is an ester derived from 18-bromooctadecanoic acid and ethanol. This compound is part of the family of brominated fatty acid esters, which are often used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 18-bromooctadecanoate can be synthesized through the esterification of 18-bromooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. Another method involves the bromination of ethyl octadecanoate using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 18-bromooctadecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethyl 18-hydroxyoctadecanoate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in ethyl octadecanoate.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Ethyl 18-hydroxyoctadecanoate.
Reduction: Ethyl octadecanoate.
Oxidation: 18-bromooctadecanoic acid.
Applications De Recherche Scientifique
Ethyl 18-bromooctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain fatty acids and their derivatives.
Biology: Employed in studies involving lipid metabolism and the role of brominated fatty acids in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl 18-bromooctadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interaction with molecular targets. The ester group can undergo hydrolysis, releasing 18-bromooctadecanoic acid, which can further interact with lipid metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 8-bromooctanoate: A shorter-chain analog with similar reactivity but different physical properties.
Ethyl 10-bromodecanoate: Another analog with a different chain length, affecting its solubility and reactivity.
Ethyl 12-bromododecanoate: A medium-chain analog with distinct applications in organic synthesis.
Uniqueness
Ethyl 18-bromooctadecanoate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its longer chain length makes it more hydrophobic, influencing its solubility in organic solvents and its interaction with biological membranes. This compound’s bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C20H39BrO2 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
ethyl 18-bromooctadecanoate |
InChI |
InChI=1S/C20H39BrO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
Clé InChI |
CRHMIXLPUHLSGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


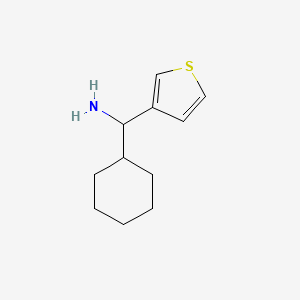
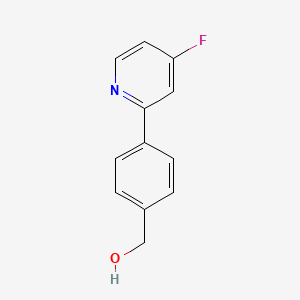
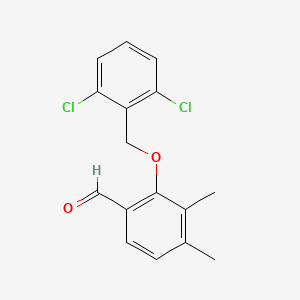

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
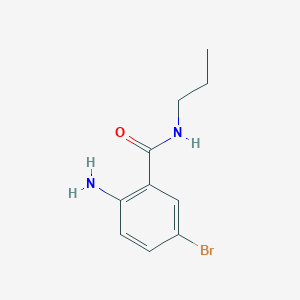

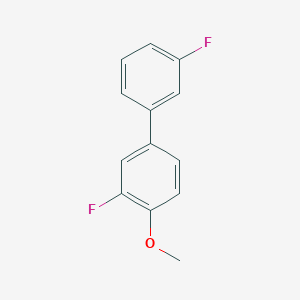
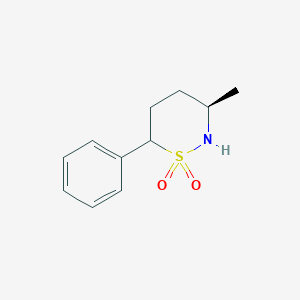

![Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12989212.png)
![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
